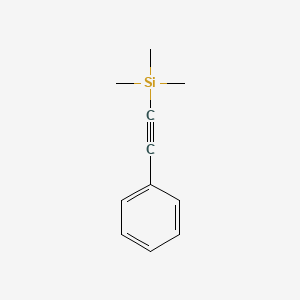

1-Phenyl-2-(trimethylsilyl)acetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXCCMXZQWTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176086 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-06-1 | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Phenyl-2-(trimethylsilyl)acetylene

1-Phenyl-2-(trimethylsilyl)acetylene, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.[1][2] This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.[1][3] Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.[1][2]

This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of 1-Phenyl-2-(trimethylsilyl)acetylene, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Si | [1][4] |

| Molecular Weight | 174.32 g/mol | [1][4] |

| CAS Number | 2170-06-1 | [1][4] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 87-88 °C at 9 mmHg | [1][5][6] |

| Density | 0.886 - 0.90 g/mL at 25 °C | [1][5][6][7] |

| Refractive Index (n20/D) | 1.528 - 1.53 | [1][5][6][7] |

| Solubility | Sparingly soluble in water (6.1E-3 g/L at 25°C) | [7] |

| Flash Point | 74 °C (165 °F) - closed cup | [6][7] |

| Storage | Store at room temperature | [1] |

Spectroscopic Fingerprints for Compound Validation

Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) : Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[8]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[4][9] The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most prevalent and reliable synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).[7]

Workflow for the Synthesis of PTMSA

Caption: Deprotection of PTMSA to enable Sonogashira cross-coupling.

-

Setup : To a solution of PTMSA in THF or methanol, add a desilylating agent. Tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF, 1.1 eq.) is highly effective. Alternatively, for a milder, more economical approach, potassium carbonate or potassium fluoride in methanol can be used. [10]2. Reaction : Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar phenylacetylene spot.

-

Workup : Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the deprotected terminal alkyne, which is often used immediately in the next step.

Cross-Coupling Reactions: The Sila-Sonogashira Pathway

While desilylation followed by coupling is common, PTMSA can also participate directly in palladium-catalyzed cross-coupling reactions with aryl halides. [11]This "sila-Sonogashira" reaction can proceed without prior removal of the TMS group and, in some optimized procedures, even without the use of a traditional copper co-catalyst. [11]This streamlines the synthetic process, offering a more atom-economical route to disubstituted acetylenes.

-

Catalyst Preparation : In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with Palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (10 mol%), sodium acetate (4 eq.), and tetra-n-butylammonium chloride (1 eq.). [11]2. Reagent Addition : The aryl halide (1 eq.), PTMSA (2 eq.), and dry dimethylformamide (DMF) are added.

-

Reaction Conditions : The vessel is sealed and heated. Microwave irradiation at 100 °C for 15 minutes has been shown to be highly effective for accelerating this reaction. [11]4. Purification : After cooling, the reaction mixture is worked up by adding saturated sodium bicarbonate solution and extracting with an organic solvent. The product is then purified by column chromatography on silica gel.

Cycloaddition Reactions: Constructing Heterocycles

The electron-rich alkyne in PTMSA is an excellent dienophile and dipolarophile for cycloaddition reactions. A prominent application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to regioselectively synthesize 1,4-disubstituted-1,2,3-triazoles. [12]These heterocyclic scaffolds are of immense interest in pharmaceutical and materials chemistry. The presence of the TMS group directly on the resulting triazole ring provides a handle for further functionalization.

Polymerization for Advanced Materials

PTMSA serves as a monomer for polymerization reactions, typically catalyzed by transition metals like tantalum or tungsten, to produce poly(1-phenyl-2-trimethylsilyl)acetylene. [5]These disubstituted polyacetylenes are soluble polymers with rigid main chains and bulky side groups, which prevents efficient chain packing and creates a large free volume. [13]This structural feature leads to exceptionally high gas permeability, making them promising candidates for gas separation membranes. [13][14]The TMS groups on the polymer can also be chemically modified post-polymerization to further tune the material's properties. [14]

Applications in Research and Development

The unique reactivity profile of PTMSA positions it as a critical tool across several scientific domains:

-

Pharmaceuticals and Agrochemicals : It serves as a key building block for complex organic molecules where the controlled introduction of an ethynyl or substituted ethynyl group is required. [1][2]Its use in cycloadditions provides rapid access to triazole-based compounds, a privileged scaffold in drug discovery. [12]* Materials Science : PTMSA is a precursor for creating advanced materials, including functionalized polymers and nanomaterials. [2]The electronic properties imparted by the phenylacetylene unit make these materials suitable for applications in organic electronics and sensors. [1][2]* Organic Synthesis : Beyond a simple protecting group strategy, the silicon atom in PTMSA can direct the regioselectivity of certain reactions, offering a level of synthetic control not achievable with phenylacetylene alone. [3][10]

Safety and Handling

As a responsible scientist, proper handling is paramount. 1-Phenyl-2-(trimethylsilyl)acetylene is classified as an irritant.

-

Hazards : It is known to cause skin, eye, and respiratory system irritation. [4][6][7]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. [6]* Storage : It is a combustible liquid and should be stored in a tightly sealed container in a cool, dry place away from ignition sources. [6]

Conclusion

1-Phenyl-2-(trimethylsilyl)acetylene is a powerful and versatile reagent whose value lies in the strategic interplay of its phenyl and trimethylsilyl groups. It functions not merely as a protected version of phenylacetylene but as a distinct chemical entity with its own unique reactivity. From enabling complex molecular architectures through controlled deprotection-coupling sequences to serving as a monomer for high-performance gas separation membranes, PTMSA provides elegant and efficient solutions to modern chemical challenges. A deep understanding of its properties, as outlined in this guide, empowers researchers to harness its full potential in the pursuit of innovation in medicine, materials, and beyond.

References

-

1-Phenyl-2-(trimethylsilyl)acetylene - ChemBK. [Link]

-

1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem. [Link]

-

Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - RSC Advances (RSC Publishing). [Link]

-

Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - NIH. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [Link]

-

Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl) - Ingenta Connect. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses - MDPI. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. [Link]

-

trimethylsilylacetylene - Organic Syntheses Procedure. [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry. [Link]

-

New insight on the cycloaddition of aryl and heteroaryl azides with (trimethylsilyl)acetylene. Spectroscopic and x-ray crystallographic data of silylated 1,2,3-triazoles - ResearchGate. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gelest.com [gelest.com]

- 4. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE | 2170-06-1 [chemicalbook.com]

- 6. 1-Phenyl-2-trimethylsilylacetylene 99 2170-06-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE(2170-06-1) MS spectrum [chemicalbook.com]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.org [mdpi.org]

- 12. Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsil...: Ingenta Connect [ingentaconnect.com]

- 13. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of (Phenylethynyl)trimethylsilane

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

1-Phenyl-2-(trimethylsilyl)acetylene, also known as (phenylethynyl)trimethylsilane, is a cornerstone reagent in modern organic synthesis.[1][2] Its structure marries the reactivity of an alkyne with the stability and unique chemical handles afforded by the phenyl and trimethylsilyl (TMS) groups. This versatile organosilicon compound serves as a critical building block in the synthesis of complex organic molecules, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced functional materials like polymers and organic electronics.[1][3][4] The TMS group not only enhances stability and solubility but also acts as a robust protecting group for the terminal alkyne, which can be selectively removed under mild conditions to unveil a reactive C-H bond for further functionalization.[5][6][7]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 1-phenyl-2-(trimethylsilyl)acetylene, with a focus on the mechanistic underpinnings, detailed experimental protocols, and the critical safety considerations required for its successful and safe synthesis in a laboratory setting.

Primary Synthetic Route: Sonogashira Cross-Coupling

The most prevalent and efficient method for constructing 1-phenyl-2-(trimethylsilyl)acetylene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (trimethylsilylacetylene) with an aryl halide (iodobenzene or bromobenzene) and is co-catalyzed by palladium and copper complexes.[8][9][10]

Causality and Mechanism: The Catalytic Cycles

The reaction's efficacy stems from two interconnected catalytic cycles working in concert.[9][11]

-

The Palladium Cycle : A palladium(0) species initiates the cycle by undergoing oxidative addition into the aryl-halide bond (e.g., iodobenzene), forming a Pd(II) intermediate.[9]

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[12] This step is crucial as it activates the alkyne.

-

Transmetalation : The activated copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, 1-phenyl-2-(trimethylsilyl)acetylene, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Caption: Figure 1: Sonogashira Catalytic Cycles.

Experimental Protocol: Sonogashira Synthesis

This protocol is a representative example adapted from established literature procedures.[13] It is crucial that all steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from deactivating the catalysts.

Materials & Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |

| Iodobenzene | C₆H₅I | 204.01 | 2.04 g (1.14 mL) | 10.0 | Aryl Halide |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.18 g (1.70 mL) | 12.0 | Alkyne |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Catalyst |

| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) | Co-catalyst |

| Triethylamine (anhydrous) | (C₂H₅)₃N | 101.19 | 25 mL | - | Base/Solvent |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - | Quenching Agent |

| Brine | NaCl (aq) | - | As needed | - | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |

Procedure:

-

Reaction Setup: To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (140 mg) and copper(I) iodide (38 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (25 mL), iodobenzene (1.14 mL), and trimethylsilylacetylene (1.70 mL) via syringe.

-

Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). The triethylammonium iodide salt will precipitate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the precipitated salts and catalyst residues. Wash the pad with additional diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes, to yield 1-phenyl-2-(trimethylsilyl)acetylene as a colorless oil.[13]

Caption: Figure 2: Sonogashira Synthesis Workflow.

Alternative Route: Direct Silylation of Phenylacetylene

An alternative and also widely used method involves the direct silylation of phenylacetylene. This approach is conceptually simpler, involving a two-step, one-pot process: deprotonation of phenylacetylene followed by quenching with an electrophilic silicon source.

Principle and Mechanism

This synthesis relies on the acidity of the terminal alkyne proton of phenylacetylene. A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to abstract this proton, generating a lithium phenylacetylide intermediate. This potent nucleophile then readily attacks the silicon atom of trimethylsilyl chloride (TMSCl), displacing the chloride and forming the desired product.[14][15]

Procedure:

-

Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) (40 mL) and phenylacetylene (1.02 g, 1.1 mL, 10.0 mmol).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise via syringe. Stir the mixture at this temperature for 30 minutes.

-

Silylation: Add trimethylsilyl chloride (1.34 g, 1.58 mL, 12.0 mmol) dropwise to the solution while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up & Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

Product Characterization

The identity and purity of the synthesized 1-phenyl-2-(trimethylsilyl)acetylene should be confirmed using standard analytical techniques.

| Property | Typical Value |

| Appearance | Colorless to slightly yellow liquid[4][16] |

| Boiling Point | 87-88 °C @ 9 mmHg[3] |

| Density | ~0.886 g/mL at 25 °C[3][17] |

| Refractive Index (n²⁰/D) | ~1.528[3] |

| ¹H NMR (CDCl₃) | δ ~7.5-7.3 (m, 5H, Ar-H), δ ~0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~128-132 (Ar-C), ~105 (Ar-C≡C), ~95 (Ar-C≡C), ~0.0 (Si(CH₃)₃) |

The Role of the TMS Protecting Group

The trimethylsilyl group is not merely a structural component; it is a strategic protecting group.[5][6] Terminal alkynes are acidic and can interfere with many organometallic reactions. By converting the terminal alkyne to its TMS-protected form, this acidity is masked, allowing for selective reactions at other sites of a complex molecule. The TMS group can be easily and selectively removed when needed, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or mild bases like potassium carbonate in methanol, to regenerate the terminal alkyne for subsequent transformations.[5][14][18][19]

Caption: Figure 3: TMS Protection/Deprotection Strategy.

Critical Safety and Handling Protocols

The synthesis of 1-phenyl-2-(trimethylsilyl)acetylene involves several hazardous materials that demand strict adherence to safety protocols.

-

Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]

-

Trimethylsilylacetylene: This reagent is a highly flammable liquid and its vapors can form explosive mixtures with air.[22][23] It should be handled in a well-ventilated area, and containers must be kept securely sealed.[22][23]

-

Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled exclusively under a strict inert atmosphere using proper syringe techniques.

-

Catalysts: Palladium compounds are toxic. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]

-

Work-up and Waste: Quenching of reactive reagents like n-BuLi must be done carefully at low temperatures. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of 1-phenyl-2-(trimethylsilyl)acetylene is a fundamental procedure in the toolkit of the modern synthetic chemist. While the Sonogashira cross-coupling represents a highly efficient and common approach, direct silylation of phenylacetylene offers a viable alternative. Understanding the mechanisms, mastering the anhydrous and anaerobic techniques, and adhering strictly to safety protocols are paramount for the successful and safe execution of these syntheses. The resulting compound's role as a protected alkyne building block ensures its continued and widespread use in the pursuit of novel therapeutics, materials, and complex molecular architectures.

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. (2018-12-01). [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]

-

Synthesis of Trimethylsilyl (4-tert-butyl) phenylethyne (Compound 21). PrepChem.com. [Link]

-

(Trimethylsilyl)acetylene Safety Data Sheet. Fisher Scientific. [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. (2001-08-22). [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (NIH). [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. cjoc.ac.cn. [Link]

-

Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]

-

trimethylsilylacetylene. Organic Syntheses. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. (2018-10-10). [Link]

-

Sonogashira coupling. YouTube. (2019-01-07). [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

-

1-Phenyl-2-(trimethylsilyl)acetylene. PubChem. [Link]

-

1-Phenyl-2-(trimethylsilyl)acetylene. ChemBK. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE | 2170-06-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. mdpi.org [mdpi.org]

- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. labproinc.com [labproinc.com]

- 17. chembk.com [chembk.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. chemicalbook.com [chemicalbook.com]

A Spectroscopic and Structural Elucidation Guide to 1-Phenyl-2-(trimethylsilyl)acetylene

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-2-(trimethylsilyl)acetylene (C₁₁H₁₄Si), a pivotal building block in organic synthesis and materials science.[1] As a protected form of phenylacetylene, its unambiguous identification is critical for researchers in process development, quality control, and novel material design. This document, intended for chemists and drug development professionals, offers an in-depth examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral features, providing field-proven insights into experimental design and data interpretation, thereby establishing a self-validating framework for the characterization of this and similar organosilicon compounds.

Molecular Structure and Physicochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene is a colorless to slightly yellow liquid at room temperature.[1][2] The trimethylsilyl (TMS) group serves as a sterically bulky, removable protecting group for the terminal alkyne, preventing unwanted side reactions and enabling its use in sophisticated synthetic pathways, such as cross-coupling reactions.[1]

Table 1: Physicochemical Properties of 1-Phenyl-2-(trimethylsilyl)acetylene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄Si | [1][3] |

| Molecular Weight | 174.31 g/mol | [3] |

| CAS Number | 2170-06-1 | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.886 g/mL at 25 °C | |

| Boiling Point | 87-88 °C / 9 mmHg | |

| Refractive Index | n20/D 1.528 |

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=10];

// Phenyl Ring

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"];

C6 [pos="0.87,0.5!", label="C"];

H1 [pos="-1.5,0.87!", label="H"];

H2 [pos="-1.5,-0.87!", label="H"];

H3 [pos="0,-1.7!", label="H"];

H4 [pos="1.5,-0.87!", label="H"];

H5 [pos="1.5,0.87!", label="H"];

// Acetylene Linker

C7 [pos="0,2!", label="C"];

C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group

Si [pos="0,4!", label="Si", fontcolor="#34A853"];

C9 [pos="-1,4.87!", label="CH₃"];

C10 [pos="1,4.87!", label="CH₃"];

C11 [pos="0,5!", label="CH₃"];

// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

C1 -- C7 [label=""];

C7 -- C8 [label="≡"];

C8 -- Si;

Si -- C9; Si -- C10; Si -- C11;

}

***

### 2. Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification. Electron Ionization (EI) is the method of choice for creating a reproducible fragmentation pattern suitable for library matching.

#### **Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**

1. **Sample Preparation:** Prepare a dilute solution of 1-Phenyl-2-(trimethylsilyl)acetylene (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

2. **Injection:** Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

3. **GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for instance, an initial temperature of 60°C held for1 minute, followed by a ramp of 10°C/min to 250°C.

4. **MS Acquisition:** Acquire datain EI mode at a standard ionization energy of 70 eV. The choice of 70 eV is a long-standing convention that provides sufficient energy to cause fragmentation while generating reproducible spectra that are comparable across different instruments and libraries.

5. **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

#### **Data Summary & Interpretation**

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting from the fragmentation of the trimethylsilyl group.

***

**Table 2: Key EI-MS Fragmentation Data for1-Phenyl-2-(trimethylsilyl)acetylene**

| m/z | Proposed Fragment | Relative Intensity (%) | Interpretation |

| :-- | :--- | :--- | :--- |

| 174 | [C₁₁H₁₄Si]⁺˙ (M⁺˙) | ~27 | Molecular Ion |

| **159** | [M - CH₃]⁺ | **100** | **Base Peak:** Loss of a methyl radical via alpha-cleavage. |

| 129 | [M - 3CH₃]⁺ or [C₁₀H₉]⁺ | ~6 | Complex rearrangement/fragmentation |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | ~5 | Phenyl-containing fragment |

| 73 | [Si(CH₃)₃]⁺ | Variable | Trimethylsilyl cation |

*Data compiled from PubChem and ChemicalBook.*

***

#### **Fragmentation Pathway Analysis**

The fragmentation of 1-Phenyl-2-(trimethylsilyl)acetylene is dominated by pathways characteristic of trimethylsilyl-containing compounds.

1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.

2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the facile loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic alpha-cleavage adjacent to the silicon atom, resulting in a stable, resonance-stabilized silicon-containing cation. The stability of this cation is the primary reason for its high abundance.

```dot

digraph "fragmentation_pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="sans-serif", fontsize=10, color="#202124"];

mol [label="Molecular Ion (M⁺˙)\nm/z = 174"];

frag1 [label="[M - CH₃]⁺\nm/z = 159 (Base Peak)"];

mol -> frag1 [label="- •CH₃ (15 Da)\n(Alpha-Cleavage)"];

}

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For 1-Phenyl-2-(trimethylsilyl)acetylene, it provides definitive evidence of the key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. ATR is chosen for its simplicity, requiring minimal sample preparation for liquids and providing high-quality, reproducible data.

Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The most diagnostic feature is the position of the C≡C stretch and the absence of the terminal alkyne C-H stretch.

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments ~3050 Aromatic C-H Stretch Medium Typical for sp² C-H bonds on a benzene ring. ~2160 C≡C Stretch Strong, Sharp Key diagnostic peak. The frequency is lowered from a terminal alkyne (~2100-2140 cm⁻¹) due to conjugation with the phenyl ring and bonding to the electropositive silicon atom. [4] ~1596, ~1487 Aromatic C=C Stretch Medium-Strong Characteristic skeletal vibrations of the phenyl ring. [4] ~1250 Si-CH₃ Symmetric Bend Strong, Sharp A hallmark absorption for the trimethylsilyl group. ~840, ~760 Si-C Stretch / CH₃ Rock Strong Further confirmation of the Si(CH₃)₃ moiety. The band around 760 cm⁻¹ is also characteristic of monosubstituted benzene C-H out-of-plane bending. [5][6] Absence at ~3300 ≡C-H Stretch N/A The absence of a sharp peak in this region is crucial evidence confirming that the alkyne is not terminal and is substituted by the TMS group. [4][7]

Data compiled from ResearchGate and general IR correlation tables.

[4][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of 1-Phenyl-2-(trimethylsilyl)acetylene in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power and well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. However, since the analyte itself contains a trimethylsilyl group, its sharp singlet can be used as an internal reference, typically appearing around 0.2 ppm.

-

Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard to produce singlets for all carbon environments, simplifying the spectrum.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to the silyl and phenyl moieties.

Table 4: ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.45 - 7.55 Multiplet 2H ortho-Protons of the phenyl ring ~7.25 - 7.40 Multiplet 3H meta- and para-Protons of the phenyl ring ~0.25 Singlet 9H (CH₃)₃Si- Protons

Data interpreted from similar compounds and established chemical shift ranges.

[4][10]

-

Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, giving rise to a single, sharp peak with an integration of 9H. Its upfield position is characteristic of protons on methyl groups attached to silicon.

-

Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring current and appear as a complex multiplet in the typical aromatic region. The ortho protons are generally slightly further downfield than the meta and para protons.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Comments |

| :--- | :--- | :--- | :--- |

| ~132.0 | ortho- & meta-Carbons | Phenyl ring |

| ~128.9 | para-Carbon | Phenyl ring |

| ~128.3 | ortho- & meta-Carbons | Phenyl ring |

| ~123.0 | ipso-Carbon (C-C≡) | Phenyl ring, quaternary |

| ~104.8 | -C≡C-Si | Acetylenic carbon attached to Si |

| ~94.5 | Ph-C≡C- | Acetylenic carbon attached to Phenyl |

| ~0.0 | (CH₃)₃Si- | Trimethylsilyl carbons |

Data compiled from published spectra of 1-Phenyl-2-(trimethylsilyl)acetylene and closely related analogues.

[11]

-

Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved. The carbon attached to the silicon atom (C≡C-Si) is typically found slightly further downfield than the carbon attached to the phenyl ring (Ph-C≡C).

-

Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of the monosubstituted phenyl ring: one for the ipso-carbon (the one attached to the alkyne), one for the para-carbon, and two for the pairs of ortho and meta carbons.

-

Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sharp peak at the far upfield end of the spectrum.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unequivocal characterization of 1-Phenyl-2-(trimethylsilyl)acetylene. The key diagnostic features are:

-

MS: A molecular ion at m/z 174 and a characteristic base peak at m/z 159 ([M-CH₃]⁺).

-

IR: A strong C≡C stretch around 2160 cm⁻¹, prominent Si-CH₃ bands at ~1250 and ~840 cm⁻¹, and the conspicuous absence of a ≡C-H stretch at ~3300 cm⁻¹.

-

NMR: A 9H singlet around 0.25 ppm in the ¹H spectrum, and two distinct acetylenic carbon signals around 105 and 95 ppm in the ¹³C spectrum.

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation in any research or development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE(2170-06-1) IR Spectrum [m.chemicalbook.com]

- 10. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

Stability and storage of 1-Phenyl-2-(trimethylsilyl)acetylene

An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-2-(trimethylsilyl)acetylene

Introduction

1-Phenyl-2-(trimethylsilyl)acetylene, also known as (phenylethynyl)trimethylsilane, is a versatile organosilicon compound widely employed as a key building block in organic synthesis and materials science.[1][2] Its utility stems from the unique role of the trimethylsilyl (TMS) group, which serves as a stable, sterically bulky protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule and prevents the often-undesired coupling reactions of the terminal acetylene itself.[3] The TMS group enhances the compound's stability and solubility, making it a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like functionalized polymers.[1][2]

This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for 1-Phenyl-2-(trimethylsilyl)acetylene to ensure its integrity and performance in research and development settings.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Si |

| Molecular Weight | 174.31 g/mol [4] |

| Appearance | Colorless to slightly yellow liquid[1][2] |

| Density | 0.886 g/mL at 25 °C (lit.)[5] |

| Boiling Point | 87-88 °C at 9 mmHg (lit.)[5][6] |

| Refractive Index | n20/D 1.528 (lit.)[5][6] |

| Flash Point | 74 °C (165.2 °F) - closed cup |

| Solubility | Does not mix with water[7] |

Chemical Stability and Degradation Pathways

While generally considered a stable product, the stability of 1-Phenyl-2-(trimethylsilyl)acetylene is contingent upon avoiding conditions that promote the cleavage of the silicon-carbon bond.[7] The primary pathway of degradation is desilylation.

The Protective Role of the Trimethylsilyl Group

The TMS group is fundamental to the compound's utility. Unlike terminal alkynes which are acidic and can undergo self-coupling or act as nucleophiles, the TMS-protected alkyne is relatively inert to these pathways. This stability allows for precise chemical manipulations, such as Sonogashira cross-coupling reactions, where the TMS group can be retained or removed in a controlled manner.[3][8]

Primary Degradation Pathway: Desilylation

The most significant stability concern is the cleavage of the C(sp)-Si bond, a reaction known as desilylation or deprotection. This reaction regenerates phenylacetylene and a silicon-containing byproduct.

Caption: Primary degradation pathway for 1-Phenyl-2-(trimethylsilyl)acetylene.

This reaction can be initiated by several factors:

-

Moisture and Protic Solvents: Water and alcohols can cause slow hydrolysis (protodesilylation), especially in the presence of acid or base catalysts, cleaving the TMS group to form phenylacetylene and trimethylsilanol.[9]

-

Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for intentional desilylation due to the high strength of the silicon-fluorine bond.[8] Accidental contamination with fluoride must be avoided during storage.

-

Bases: Strong bases can deprotonate trace amounts of water or other protic species, facilitating the cleavage. Mild bases like potassium carbonate in methanol are commonly used for controlled deprotection.[8]

-

Oxidizing Agents: The compound should be stored away from strong oxidizing agents to prevent unwanted side reactions.[7]

Thermal and Photochemical Stability

1-Phenyl-2-(trimethylsilyl)acetylene exhibits good thermal stability under recommended storage conditions. Heating may cause expansion or decomposition, leading to violent rupture of containers in a fire scenario.[7] While specific data on its photochemical stability is limited, it is good practice to store it protected from light, as with many organic reagents.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is critical to maintain the purity and reactivity of 1-Phenyl-2-(trimethylsilyl)acetylene.

Long-Term Storage

For optimal shelf life, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[7] While some vendors suggest room temperature storage, refrigeration (2-8 °C) is preferable for long-term stability to minimize any potential for slow degradation.[1][10]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor to prevent hydrolysis from atmospheric moisture.

-

Container: Keep in the original, tightly sealed container.[7] For smaller aliquots, use flame-dried glassware sealed with a secure cap and Parafilm or a Teflon-lined cap.

-

Location: Store in a well-ventilated area away from incompatible materials, particularly strong acids, bases, oxidizing agents, and sources of ignition.[7][11]

Caption: Recommended workflow for the storage and handling of the compound.

Handling in the Laboratory

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. The compound is irritating to the eyes, respiratory system, and skin.[7][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Dispensing: When transferring the liquid, use dry syringes or cannulas under an inert atmosphere to prevent exposure to air and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Assessing Purity and Detecting Degradation

Regularly assessing the purity of 1-Phenyl-2-(trimethylsilyl)acetylene is crucial, especially for sensitive applications.

Analytical Methods

-

Gas Chromatography (GC): GC is an excellent method to determine purity. A pure sample will show a single major peak. The presence of a secondary peak corresponding to phenylacetylene is a clear indicator of desilylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A pure sample will show a sharp singlet around 0.25 ppm corresponding to the nine equivalent protons of the TMS group (-Si(CH₃)₃) and multiplets in the aromatic region (7.2-7.5 ppm). The appearance of a singlet around 3.0-3.2 ppm indicates the formation of phenylacetylene's acetylenic proton.

-

¹³C NMR: Can also be used to confirm the structure and identify impurities.

-

Visual Inspection

While not a definitive test, a significant change in color from colorless/pale yellow to a darker yellow or brown may indicate decomposition or contamination.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standardized method for verifying the integrity of the stored compound.

Objective: To quantify the purity of 1-Phenyl-2-(trimethylsilyl)acetylene and detect the presence of phenylacetylene as a degradation product.

Materials:

-

1-Phenyl-2-(trimethylsilyl)acetylene sample

-

Anhydrous solvent (e.g., Dichloromethane or Hexane)

-

GC-MS instrument with a suitable non-polar column (e.g., DB-5 or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation: In a clean, dry vial, prepare a dilute solution of the sample (~1 mg/mL) using an anhydrous solvent.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Use a suitable temperature program for the oven, for example: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Set the mass spectrometer to scan a mass range of m/z 40-300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Analyze the resulting chromatogram. Calculate the area percentage of the main peak corresponding to 1-Phenyl-2-(trimethylsilyl)acetylene.

-

Search for a peak at the expected retention time for phenylacetylene. Confirm its identity by its mass spectrum (M⁺ = 102).

-

A purity of >98% with no detectable phenylacetylene indicates proper storage and handling.

-

Conclusion

1-Phenyl-2-(trimethylsilyl)acetylene is a robust and valuable reagent when its stability profile is understood and respected. The key to its long-term stability is the rigorous exclusion of moisture, which can cause desilylation. By implementing proper storage protocols—namely, maintaining a cool, dry, and inert atmosphere—and utilizing appropriate handling techniques, researchers can ensure the compound's high purity and reliable performance in their synthetic endeavors. Regular purity checks via GC or NMR are recommended to validate storage conditions and guarantee the integrity of experimental results.

References

-

Yoshino, K., et al. (2020). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-(trimethylsilyl)acetylene. Retrieved from [Link]

-

RSC Publishing. (2020). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]

-

University of Fukui. (n.d.). Desilylation of copolymer membranes composed of poly[1-(: P -trimethylsilyl)phenyl-2-(p -trimethylsilyl)phenylacetylene] for improved gas permeability. Retrieved from [Link]

-

University of Fukui. (2005). Nanoparticle-induced desilylation of substituted acetylene polymers to prepare gas separation membranes with exceptional chemical resistance. AIChE Annual Meeting Conference Proceedings. Retrieved from [Link]

-

G. A. Olah, S. Prakash. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved from [Link]

-

ChemBK. (2024). 1-Phenyl-2-(trimethylsilyl)acetylene. Retrieved from [Link]

-

PubMed. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 4. 1-苯基-2-(三甲基硅)乙炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE | 2170-06-1 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 10. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE CAS#: 2170-06-1 [m.chemicalbook.com]

- 11. 1-Phenyl-2-(trimethylsilyl)acetylene | 2170-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenyl-2-(trimethylsilyl)acetylene molecular weight and formula

An In-Depth Technical Guide to 1-Phenyl-2-(trimethylsilyl)acetylene: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

1-Phenyl-2-(trimethylsilyl)acetylene is a versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2] Its structure, featuring a phenyl ring conjugated with an alkyne capped by a bulky trimethylsilyl (TMS) group, provides a unique combination of stability, reactivity, and utility. The TMS group serves as a robust protecting group for the terminal alkyne, preventing the acidic acetylenic proton from engaging in unwanted side reactions while allowing for controlled, regioselective transformations.[3] This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its key applications, and safe handling procedures, designed for professionals engaged in chemical research and development.

Part 1: Physicochemical and Spectroscopic Properties

The utility of 1-Phenyl-2-(trimethylsilyl)acetylene stems from its distinct molecular architecture. The combination of the aromatic phenyl group, the linear acetylene linker, and the lipophilic trimethylsilyl moiety imparts specific characteristics that are summarized below.

Core Properties

The fundamental properties of the compound are crucial for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄Si | [1][4][5] |

| Molecular Weight | 174.31 g/mol | [4][6] |

| CAS Number | 2170-06-1 | [1][4][6] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | ~0.886 - 0.90 g/mL at 25 °C | [1][6] |

| Boiling Point | 87-88 °C at 9 mmHg | [1][6] |

| Refractive Index | n20/D ~1.528 - 1.53 | [1][6] |

| IUPAC Name | trimethyl(2-phenylethynyl)silane | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 1-Phenyl-2-(trimethylsilyl)acetylene.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the molecule exhibits characteristic signals for the aromatic protons of the phenyl group and a sharp, strong singlet for the nine equivalent protons of the trimethylsilyl group. ¹³C NMR spectra show distinct peaks for the acetylenic carbons, the aromatic carbons, and the methyl carbons of the TMS group.[4]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum typically shows the molecular ion peak (M⁺) at m/z 174. A prominent fragment is often observed at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺).[4][7]

Part 2: Synthesis and Handling

The most common and reliable synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene involves the deprotonation of phenylacetylene followed by an electrophilic quench with a silicon source. This method is highly efficient and scalable.

Detailed Synthetic Protocol

This protocol describes the silylation of phenylacetylene using n-butyllithium and trimethylsilyl chloride in an anhydrous ether solvent.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.

-

Initial Charge: Add phenylacetylene to the flask, followed by anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Slowly add n-butyllithium solution dropwise from the dropping funnel to the stirred solution of phenylacetylene over 20-30 minutes. Maintain the temperature at 0 °C. A color change or formation of a precipitate (lithium phenylacetylide) may be observed.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

-

Silylation: Add trimethylsilyl chloride dropwise via the dropping funnel to the reaction mixture at 0 °C. A white precipitate of lithium chloride (LiCl) will form.

-

Warm-up and Quench: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1-Phenyl-2-(trimethylsilyl)acetylene.

Causality and Experimental Rationale

-

Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates the complete exclusion of water and other protic sources. n-BuLi reacts violently with water, and any moisture would consume the reagent and reduce the yield.

-

Strong Base: Phenylacetylene has an acidic terminal proton (pKa ≈ 28.8), which is not acidic enough to be removed by weaker bases. n-BuLi is a sufficiently strong base to quantitatively deprotonate the alkyne, forming the nucleophilic lithium phenylacetylide intermediate.

-

Electrophilic Quench: Trimethylsilyl chloride is an excellent electrophile. The silicon atom is attacked by the nucleophilic acetylide, forming the stable silicon-carbon bond and displacing the chloride ion.

-

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the phenylacetylene starting material. The final product's identity and purity are confirmed via spectroscopic methods (NMR, MS) as described previously.

Safety and Handling

1-Phenyl-2-(trimethylsilyl)acetylene is classified as an irritant.[4][5]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is a combustible liquid.[6]

Part 3: Key Applications and Reaction Chemistry

The synthetic utility of 1-Phenyl-2-(trimethylsilyl)acetylene is primarily centered on the dual reactivity of the protected alkyne functionality.

The TMS Group in Action: Deprotection

The C-Si bond is stable to many reaction conditions but can be selectively cleaved when desired, regenerating the terminal alkyne. This deprotection is most commonly achieved using a fluoride source or basic conditions.

Experimental Protocol: Fluoride-Mediated Desilylation

-

Setup: Dissolve 1-Phenyl-2-(trimethylsilyl)acetylene in a solvent such as THF in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1M solution) to the flask at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC until all the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield phenylacetylene.

Role in Cross-Coupling and Drug Discovery

The acetylene moiety is a valuable structural motif in medicinal chemistry and materials science.[8] 1-Phenyl-2-(trimethylsilyl)acetylene serves as a stable and easily handled precursor for introducing the phenylethynyl group into complex molecules.[1]

-

Sonogashira Coupling: After deprotection to reveal the terminal alkyne, the resulting phenylacetylene can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic electronic materials.[9]

-

Building Block for Complex Molecules: The ability to controllably unmask the reactive alkyne makes this compound a key building block. Researchers can perform chemistry on other parts of a molecule and then, in a late-stage synthetic step, deprotect the alkyne for further functionalization, such as click chemistry reactions or coupling.[1][8]

-

Materials Science: The rigid, linear nature of the phenylethynyl unit is desirable in the construction of conjugated polymers and nanomaterials. The polymerization of silyl-protected acetylenes is a known method for creating advanced materials with interesting electronic and optical properties.[1][10]

Part 4: Visualized Workflow

The following diagram illustrates the typical lifecycle of 1-Phenyl-2-(trimethylsilyl)acetylene in a synthetic workflow, from its synthesis to its application in a subsequent coupling reaction.

Caption: Synthetic and application workflow for 1-Phenyl-2-(trimethylsilyl)acetylene.

References

-

PubChem. 1-Phenyl-2-(trimethylsilyl)acetylene. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-Phenyl-2-(trimethylsilyl)acetylene. [Link]

-

Organic Syntheses. Trimethylsilylacetylene. Organic Syntheses, Inc. [Link]

-

MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link]

-

PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 4. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si | CID 137464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-フェニル-2-トリメチルシリルアセチレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE(2170-06-1) MS [m.chemicalbook.com]

- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-PHENYL-2-(TRIMETHYLSILYL)ACETYLENE | 2170-06-1 [chemicalbook.com]

The Synthetic Versatility of 1-Phenyl-2-(trimethylsilyl)acetylene: A Technical Guide to Key Reactions

Introduction: A Versatile Building Block in Modern Synthesis

1-Phenyl-2-(trimethylsilyl)acetylene is a bifunctional reagent that has emerged as a cornerstone in contemporary organic synthesis and materials science.[1] Its unique molecular architecture, featuring a phenyl ring, a carbon-carbon triple bond, and a sterically influential and chemically labile trimethylsilyl (TMS) group, offers a remarkable balance of stability and reactivity.[1] The TMS group not only enhances the solubility and stability of the molecule but also serves as a versatile protecting group and a regiochemical directing element in a variety of transformations.[1][2] This guide provides an in-depth exploration of the core reactions involving 1-Phenyl-2-(trimethylsilyl)acetylene, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key transformations, including Sonogashira cross-coupling reactions, strategic desilylation, transition metal-catalyzed polymerization, and diverse cycloaddition reactions, showcasing its power to construct complex molecular frameworks.

Physicochemical Properties

A clear, colorless to slightly yellow liquid, 1-Phenyl-2-(trimethylsilyl)acetylene possesses properties that make it a convenient reagent in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Si |

| Molecular Weight | 174.32 g/mol [3] |

| Boiling Point | 87-88 °C at 9 mmHg |

| Density | 0.886 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.528 |

I. Sonogashira Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, and 1-Phenyl-2-(trimethylsilyl)acetylene is a key player in this arena.[2] The reaction's mild conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials.[4]

A. The Dual Role of the Trimethylsilyl Group

In the context of the Sonogashira coupling, the TMS group can play two distinct roles:

-

A Protecting Group: The TMS group can remain intact during the coupling of a terminal alkyne with an aryl or vinyl halide, preventing unwanted side reactions.[2] Subsequent removal of the TMS group reveals a new terminal alkyne, ready for further functionalization.

-

A Leaving Group (in situ Deprotection): Under specific conditions, the TMS group can be cleaved in situ, allowing the newly formed terminal alkyne to react further in a one-pot fashion.[5]

B. Copper-Cocatalyzed Sonogashira Coupling

The classic Sonogashira protocol employs a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.

Caption: Proposed Mechanism of the Copper-Free Sonogashira Coupling.

D. Experimental Protocol: One-Pot Sonogashira Coupling-Desilylation

This protocol describes a microwave-assisted, one-pot, three-step synthesis of 1,4-disubstituted 1,2,3-triazoles, which commences with a Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by in situ desilylation. [5] Materials:

-

Aryl halide (1.0 equiv)

-

(Trimethylsilyl)acetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (Et₃N)

-

Organic azide (1.1 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Microwave reactor

Procedure:

-

To a microwave vial, add the aryl halide, (trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous triethylamine as the solvent and base.

-

Seal the vial and heat the mixture in the microwave reactor according to the optimized conditions for the specific aryl halide to drive the Sonogashira coupling to completion.

-

Cool the reaction mixture to room temperature.

-

Add the organic azide and a solution of TBAF in THF to the reaction mixture.

-

Reseal the vial and irradiate in the microwave reactor to facilitate the cycloaddition.

-

Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Desilylation: Unveiling the Terminal Alkyne

The strategic removal of the TMS group is a critical step in many synthetic sequences, unmasking the terminal alkyne for subsequent transformations. The choice of desilylation method depends on the overall molecular architecture and the presence of other functional groups.

A. Fluoride-Mediated Desilylation

Fluoride ions exhibit a high affinity for silicon, making fluoride sources the most common reagents for cleaving the Si-C bond.

-

Tetrabutylammonium fluoride (TBAF): This is the most widely used reagent for desilylation, typically as a solution in THF. [6]The reaction is generally rapid and efficient.

-

Hydrofluoric Acid (HF) Complexes: Reagents such as HF-pyridine or triethylamine trihydrofluoride offer a less basic alternative to TBAF, which is advantageous for base-sensitive substrates.

B. Other Desilylation Methods

-

Base-Catalyzed Desilylation: Strong bases such as potassium carbonate in methanol can effect desilylation, although this method is less common for silylacetylenes.

-

Acid-Catalyzed Desilylation: Certain acidic conditions can also promote desilylation, though this is less frequently employed due to the potential for side reactions with the alkyne.

-

Silver-Catalyzed Desilylation: Silver salts, such as silver fluoride (AgF), can efficiently remove silyl groups from acetylenes under mild conditions. [7]

C. Experimental Protocol: Desilylation with TBAF

This protocol provides a general procedure for the desilylation of a silyl-protected alkyne using TBAF.

Materials:

-

1-Phenyl-2-(trimethylsilyl)acetylene derivative

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1-Phenyl-2-(trimethylsilyl)acetylene derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

To the stirred solution, add the TBAF solution dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

III. Polymerization: Crafting Novel Materials

1-Phenyl-2-(trimethylsilyl)acetylene serves as a valuable monomer for the synthesis of substituted polyacetylenes. These polymers, with their conjugated backbones, exhibit interesting electronic and optical properties, making them promising materials for various applications. [8]The polymerization is typically catalyzed by transition metal complexes. [9]

A. Transition Metal Catalysts

A variety of transition metal catalysts, particularly those based on rhodium, molybdenum, and tungsten, have been shown to effectively polymerize phenylacetylene derivatives. [10][11][12][13][14]The choice of catalyst and reaction conditions can influence the stereoregularity and molecular weight of the resulting polymer.

B. Living Polymerization

The development of "living" polymerization techniques for silylacetylenes has enabled the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. [11][12]This level of control is crucial for tailoring the properties of the resulting materials for specific applications.

C. Experimental Protocol: Rhodium-Catalyzed Polymerization

The following is a general procedure for the polymerization of a terminal aryl alkyne using a rhodium catalyst. [15] Materials:

-

1-Phenyl-2-(trimethylsilyl)acetylene

-

Rhodium catalyst (e.g., [(nbd)RhCl]₂)

-

Cocatalyst (if required, e.g., triethylamine)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Octane (as an internal standard for GC monitoring)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the rhodium catalyst in anhydrous THF.

-

Add the cocatalyst (if necessary) to the catalyst solution.

-

Add the 1-Phenyl-2-(trimethylsilyl)acetylene monomer to the stirred catalyst solution.

-

Monitor the consumption of the monomer by gas chromatography (GC) using octane as an internal standard.

-

After the desired level of conversion is reached, quench the polymerization by adding the polymer solution to a vigorously stirred, large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

IV. Cycloaddition Reactions: Constructing Ring Systems

The carbon-carbon triple bond of 1-Phenyl-2-(trimethylsilyl)acetylene is a versatile dienophile and dipolarophile, participating in a range of cycloaddition reactions to form diverse cyclic and heterocyclic systems.

A. [3+2] Cycloaddition with Azides: Synthesis of Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a powerful method for the synthesis of 1,2,3-triazoles. 1-Phenyl-2-(trimethylsilyl)acetylene reacts with organic azides to afford silylated triazoles. The reaction often exhibits high regioselectivity, with the silyl group directing the substitution pattern. [4]

Caption: [3+2] Cycloaddition of an Azide with 1-Phenyl-2-(trimethylsilyl)acetylene.

B. Diels-Alder [4+2] Cycloaddition

1-Phenyl-2-(trimethylsilyl)acetylene can also function as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. [16][17][18]The electron-withdrawing nature of the alkyne can be enhanced by the silyl group, promoting the reaction.

C. [2+2] Cycloaddition

Under certain conditions, such as photochemical activation or in the presence of specific transition metal catalysts, 1-Phenyl-2-(trimethylsilyl)acetylene can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutene derivatives. [6][19]

V. Applications in Synthesis

The versatility of 1-Phenyl-2-(trimethylsilyl)acetylene makes it a valuable tool in the synthesis of a wide array of complex molecules and materials.

-